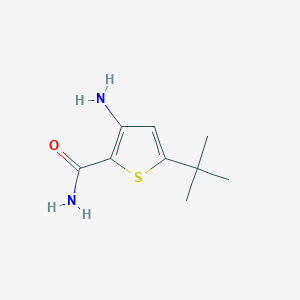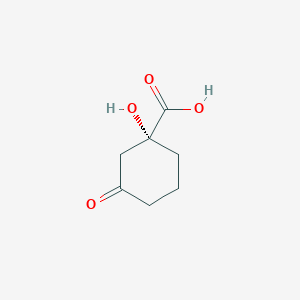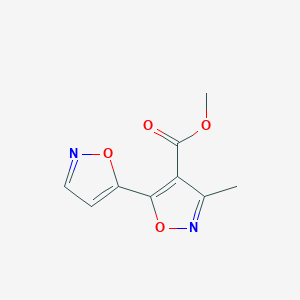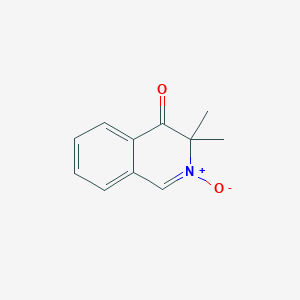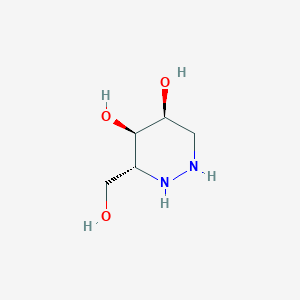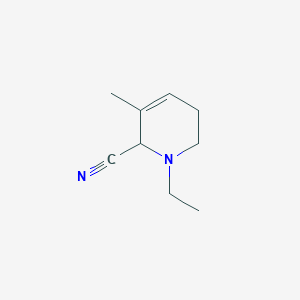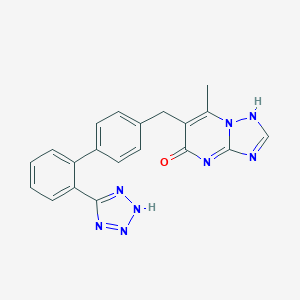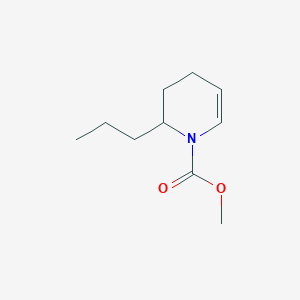
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate, also known as MPDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine carboxylates and is synthesized through a multi-step process involving the reaction of various reagents.
Wirkmechanismus
The exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of acetylcholinesterase, the modulation of dopamine levels, and the inhibition of amyloid-beta aggregation.
Biochemical and Physiological Effects:
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess neuroprotective properties. However, one of the limitations of using Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate. One area of research could focus on elucidating the exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate and its effects on different neurotransmitter systems. Another area of research could focus on developing new derivatives of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate with improved pharmacological properties. Finally, research could be conducted to investigate the potential therapeutic applications of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in other diseases such as Huntington's disease and multiple sclerosis.
Synthesemethoden
The synthesis of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-1-one with propyl chloroformate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methanol and hydrochloric acid to obtain the final product, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been demonstrated to increase the levels of dopamine in the brain, which is a neurotransmitter that is decreased in Parkinson's disease.
Eigenschaften
CAS-Nummer |
187456-97-9 |
|---|---|
Produktname |
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
RLFJNCDNGMFPGA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC=CN1C(=O)OC |
Kanonische SMILES |
CCCC1CCC=CN1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






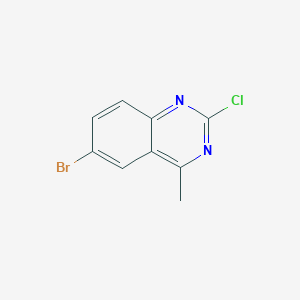
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
